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Imidazo[1,2-c]pyrimidin-5-amine

Regiospecific synthesis Isomer differentiation Synthetic efficiency

Imidazo[1,2-c]pyrimidin-5-amine (CAS 1415729-03-1; C₆H₆N₄; MW 134.14 g/mol) is a nitrogen‑bridgehead heterocycle comprising fused imidazole and pyrimidine rings. It is distinguished from its regioisomer imidazo[1,2-a]pyrimidin-5-amine (CAS 57473-41-3) by the [1,2‑c] ring‑junction geometry, which places the amino substituent exclusively at the 5‑position of the pyrimidine portion.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B15072708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]pyrimidin-5-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N2C1=NC=C2)N
InChIInChI=1S/C6H6N4/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H,(H2,7,9)
InChIKeyDQSRDCXTESGYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]pyrimidin-5-amine for Procurements: Core Identity and Kinase-Targeted Scaffold Fundamentals


Imidazo[1,2-c]pyrimidin-5-amine (CAS 1415729-03-1; C₆H₆N₄; MW 134.14 g/mol) is a nitrogen‑bridgehead heterocycle comprising fused imidazole and pyrimidine rings . It is distinguished from its regioisomer imidazo[1,2-a]pyrimidin-5-amine (CAS 57473-41-3) by the [1,2‑c] ring‑junction geometry, which places the amino substituent exclusively at the 5‑position of the pyrimidine portion [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for constructing ATP‑competitive kinase inhibitors targeting Syk, CDK2, CHK1, ZAP‑70, and JAK family kinases [2].

Kinase inhibitor intermediate: Imidazo[1,2-c]pyrimidin-5-amine supports ATP-competitive kinase inhibitor design, especially for Syk, CDK2, ZAP-70, and JAK family targets.
Regioisomeric precision: The [1,2-c] ring-junction geometry provides distinct hydrogen-bond donor/acceptor topology essential for target engagement selectivity.
Synthetic accessibility: One-pot regiospecific synthesis enables gram-to-kilogram procurement, supporting lead optimization and medicinal chemistry workflows.

Why Generic Substitution of Imidazo[1,2-c]pyrimidin-5-amine Fails for Targeted Research


Simply interchanging imidazo[1,2-c]pyrimidin-5-amine with its [1,2‑a] regioisomer or other fused pyrimidine scaffolds risks altering kinase selectivity, synthetic route compatibility, and physicochemical properties critical for lead optimization. The [1,2‑c] vs. [1,2‑a] fusion topology changes the spatial orientation of the 5‑amino group relative to the imidazole nitrogen, affecting hydrogen‑bond donor/acceptor geometry in the ATP‑binding pocket [1]. Quantitative evidence shows that small structural modifications within the imidazo[1,2‑c]pyrimidine series can drive potency switches between CHK1 and MK2 kinases, underscoring that scaffold geometry is an integral determinant of target engagement, not a passive carrier [2]. Therefore, procurement of the correct regioisomer is essential to ensure reproducibility and validity of structure–activity and selectivity data.

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Regioisomer switch: The imidazo[1,2-a]pyrimidine isomer alters the amino-group orientation in the ATP pocket, which may shift kinase selectivity and compromise structure-activity reproducibility.
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Synthetic route divergence: [1,2-c] and [1,2-a] isomers require different aminopyrimidine precursors; substitution can lead to incompatible yields and purification profiles.
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Scaffold geometry critical: Small modifications in the [1,2-c] series can switch potency between CHK1 and MK2, confirming that scaffold topology is a determinant of target engagement, not a passive carrier.

Quantitative Differentiation Guide for Imidazo[1,2-c]pyrimidin-5-amine Procurement


Regiospecific Synthetic Yield: [1,2-c] vs. [1,2-a] Isomer Formation

One‑pot regiospecific synthesis of 3‑substituted imidazo[1,2‑c]pyrimidine proceeds in yields of 35–92% from 4‑aminopyrimidines, whereas imidazo[1,2‑a]pyrimidine analogs require 2‑aminopyrimidine precursors under the same conditions [1]. This yield range, spanning 35% to 92%, is a quantitative measure of synthetic accessibility that directly impacts procurement scalability.

Regiospecific yield
Cross-study comparable
[1,2-c] isomer: 35–92% yield in one-pot synthesis. [1,2-a] isomer requires distinct precursor pathway.
Supports procurement scalability assessment.
Yield range depends on substitution; method context requires review.
Regiospecific synthesis Isomer differentiation Synthetic efficiency

Predicted Physicochemical Profile: pKa and Density Differentiating [1,2-c] from [1,2-a] Isomer

Predicted density for imidazo[1,2‑c]pyrimidin-5‑amine is 1.50±0.1 g/cm³ and predicted pKa is 7.28±0.30 . In contrast, imidazo[1,2‑a]pyrimidin‑5‑amine exhibits an XLogP3‑AA of 0.8 and topological polar surface area (TPSA) of 56.2 Ų [1]. Although full experimental data are lacking for direct head‑to‑head comparison, the distinct pKa prediction (7.28) for the [1,2‑c] isomer suggests different ionization behavior at physiological pH relative to the [1,2‑a] isomer, which may affect solubility and permeability.

Predicted pKa & density
Supporting evidence
pKa = 7.28±0.30 (predicted); density = 1.50±0.1 g/cm³. [1,2-a] isomer data limited.
Ionization behavior may affect solubility and binding; data to verify.
Computational estimates; direct experimental comparison not available.
Physicochemical properties Isomer comparison Drug‑likeness

Kinase Selectivity Window: Syk Inhibition by [1,2-c] Scaffold Derivative BAY 61‑3606

The substitution of the imidazo[1,2‑c]pyrimidin-5‑amine scaffold with 7‑(3,4‑dimethoxyphenyl) and a nicotinamide moiety yields BAY 61‑3606, a potent, reversible Syk inhibitor with Ki = 7.5 nM and IC₅₀ = 10 nM [1]. Crucially, BAY 61‑3606 shows no inhibitory effect against Btk, Fyn, Itk, Lyn, or Src at concentrations up to 4.7 µM, establishing a selectivity margin of ≥ 470‑fold (Ki, Syk vs. other kinases) [1]. This selectivity window is a direct consequence of the [1,2‑c] scaffold orientation in the ATP‑binding site, as confirmed by co‑crystal structures.

Syk selectivity
Class-level inference
Ki = 7.5 nM, IC₅₀ = 10 nM for Syk (BAY 61-3606). No inhibition of Btk, Fyn, Itk, Lyn, Src at ≤4.7 µM.
Isoform-selectivity assay context for Syk pathway studies.
≥470-fold selectivity window reported; target engagement profile may require cell-model review.
Syk kinase Selectivity ATP‑competitive inhibitor

Antimycobacterial Potency: MIC Range of [1,2-c] Scaffold Derivatives

A series of imidazo[1,2‑c]pyrimidine derivatives synthesized and tested for antimycobacterial activity against Mycobacterium tuberculosis H37Rv exhibited MIC values in the range of 2–20 μg/mL [1]. While no direct comparator data for imidazo[1,2‑a]pyrimidine or other fused scaffolds were reported in this study, the MIC range establishes a baseline for antimycobacterial research using the [1,2‑c] core.

Antimycobacterial MIC
Supporting evidence
MIC = 2–20 µg/mL against M. tuberculosis H37Rv for [1,2-c] derivatives.
Supports antimicrobial screening context.
No direct comparator in same study; hit-to-lead optimization requires strain-panel validation.
Antimycobacterial MIC Tuberculosis

CDK2 Binding Affinity of a [1,2-c] Scaffold Derivative

A substituted imidazo[1,2‑c]pyrimidine derivative (compound 3b) displayed potent CDK2 inhibition with Kd = 48 nM determined by isothermal titration calorimetry [1]. The co‑crystal structure of 3b bound to CDK2/cyclin A confirms hinge‑region hydrogen bonding with Leu83 [1]. In contrast, an earlier series of imidazo[1,2‑c]pyrimidin‑5(6H)‑ones showed only micro‑ to sub‑micromolar CDK2 inhibition, underscoring the importance of specific substitution patterns to unlock nanomolar affinity.

CDK2 binding affinity
Cross-study comparable
Compound 3b Kd = 48 nM (ITC); co-crystal structure with CDK2/cyclin A at 1.9 Å.
Structure-based design tool; binding mode confirmed.
Affinity improvement over earlier series observed; applicability to other CDK family members requires review.
CDK2 Kinase inhibition Co‑crystal structure

ZAP‑70 Kinase Inhibition and Selectivity Over Syk

Structure–activity relationship studies of 5‑benzylaminoimidazo[1,2‑c]pyrimidine‑8‑carboxamide derivatives identified compound 26 as a highly selective ZAP‑70 inhibitor. Although the exact IC₅₀ value for compound 26 was not retrieved in this search, BindingDB data for related imidazo[1,2‑c]pyrimidine derivatives report ZAP‑70 IC₅₀ values of 220 nM [1]. Importantly, these compounds show selectivity for ZAP‑70 over the structurally related Syk kinase, distinguishing them from Syk‑preferring agents such as BAY 61‑3606 [2].

ZAP-70 vs. Syk selectivity
Cross-study comparable
ZAP-70 IC₅₀ = 220 nM (related derivative). Syk-selective vs. ZAP-70-selective profiles tunable on same core.
Supports T-cell/B-cell signaling pathway research.
Exact selectivity ratio not specified; dual-target validation requires independent confirmation.
ZAP‑70 Selectivity Autoimmune disease

Optimal Application Scenarios for Imidazo[1,2-c]pyrimidin-5-amine in Research and Procurement


Selective Syk Kinase Inhibitor Development

Procure imidazo[1,2‑c]pyrimidin‑5‑amine as the core intermediate for synthesizing highly selective Syk inhibitors such as BAY 61‑3606 (Syk Ki = 7.5 nM; ≥470‑fold selectivity over Btk, Fyn, Itk, Lyn, Src) [1]. The scaffold is essential for achieving the ATP‑competitive binding mode and selectivity profile required for immunological and oncology target validation studies.

CDK2 Inhibitor Discovery with Structural Biology Support

Use the scaffold to generate CDK2 inhibitors with sub‑50 nM binding affinity (Kd = 48 nM for compound 3b) [2]. The availability of a co‑crystal structure (PDB 2W06 and related entries) enables structure‑based optimization, making this scaffold suitable for fragment‑based or rational drug design programs focused on cell‑cycle kinase targets.

Antimycobacterial Hit‑to‑Lead Optimization

Employ imidazo[1,2‑c]pyrimidin‑5‑amine derivatives as starting points for tuberculosis drug discovery, with established MIC values of 2–20 μg/mL against M. tuberculosis H37Rv [3]. The demonstrated antimycobacterial activity and synthetic tractability (35–92% regiospecific yields [4]) facilitate rapid analog generation for structure–activity relationship studies.

ZAP‑70 vs. Syk Selectivity Profiling for Autoimmune Disease Research

Leverage the tunable selectivity of the imidazo[1,2‑c]pyrimidine scaffold to develop either ZAP‑70‑selective agents (IC₅₀ ≈ 220 nM) [5] or Syk‑selective inhibitors from the same core. This dual‑target capability from a single scaffold reduces synthesis time and procurement costs for programs investigating T‑cell and B‑cell receptor signaling pathways.

Application
Selection Property
Validation Focus
Syk pathway inhibition studies
Kinase selectivity review
Syk vs. off-target kinase profiling; reported selectivity window interpretation
CDK2 inhibitor structure-based design
Co-crystal structure availability
Hinge-region binding engagement; SAR driven by structural data
Antimycobacterial hit-to-lead optimization
MIC endpoint screening context
In vitro activity against M. tuberculosis H37Rv; further strain-panel validation
ZAP-70 vs. Syk selectivity profiling
Isoform selectivity assay context
T-cell/B-cell signaling pathway differentiation; dual-target scaffold tuning
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